3-Amino-6-ethyl-8,9-dimethyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one
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Overview
Description
3-Amino-6-ethyl-8,9-dimethyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one is a complex heterocyclic compound. It features a fused ring system that includes pyridine, benzoxazepine, and oxazepine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-ethyl-8,9-dimethyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might begin with the formation of a pyridine derivative, followed by the introduction of amino, ethyl, and methyl groups through various substitution reactions. The final step often involves the cyclization to form the benzoxazepine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-ethyl-8,9-dimethyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
3-Amino-6-ethyl-8,9-dimethyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular effects.
Medicine: Due to its structural complexity, it is investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-6-ethyl-8,9-dimethyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological outcomes.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole: Known for its mutagenic and carcinogenic properties.
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives: Investigated for their anti-tumor activity.
Uniqueness
3-Amino-6-ethyl-8,9-dimethyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one is unique due to its specific ring structure and the presence of multiple functional groups. This structural complexity allows for diverse chemical modifications and potential biological activities, distinguishing it from other similar compounds.
Properties
CAS No. |
140413-21-4 |
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Molecular Formula |
C16H17N3O2 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
3-amino-6-ethyl-8,9-dimethylpyrido[2,3-b][1,5]benzoxazepin-5-one |
InChI |
InChI=1S/C16H17N3O2/c1-4-19-13-5-9(2)10(3)6-14(13)21-15-12(16(19)20)7-11(17)8-18-15/h5-8H,4,17H2,1-3H3 |
InChI Key |
LQQHADUYCCSZCE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C(=C2)C)C)OC3=C(C1=O)C=C(C=N3)N |
Origin of Product |
United States |
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